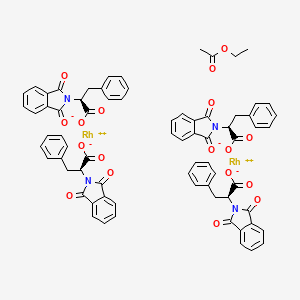
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)
Description
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) is a complex compound with significant applications in asymmetric synthesis and catalysis. This compound is known for its unique structure, which includes two rhodium atoms coordinated with four N-phthaloyl-(S)-phenylalaninate ligands and an ethyl acetate adduct. It is often used in various chemical reactions due to its stability and reactivity.
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4/t4*14-;;;/m0000.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXXODRLNJMGM-JBSHYJOISA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H56N4O18Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743115 | |
| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1471.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131219-55-1 | |
| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) typically involves the reaction of rhodium(II) acetate with N-phthaloyl-(S)-phenylalanine in the presence of ethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The process involves:
- Dissolving rhodium(II) acetate in ethyl acetate.
- Adding N-phthaloyl-(S)-phenylalanine to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the rhodium centers.
Reduction: It can also undergo reduction reactions, where the rhodium atoms play a crucial role.
Substitution: The ligands in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used to substitute the ligands, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while substitution reactions can produce a wide range of substituted rhodium complexes.
Scientific Research Applications
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) has numerous applications in scientific research:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the formation of small and medium-sized rings.
Biology: The compound’s ability to facilitate specific reactions makes it valuable in biochemical studies and drug development.
Medicine: Its role in synthesizing chiral molecules is crucial for developing pharmaceuticals with high enantiomeric purity.
Industry: The compound is used in various industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) exerts its effects involves the coordination of the rhodium centers with substrates, facilitating various chemical transformations. The rhodium atoms act as catalytic sites, enabling reactions such as C-H activation and insertion. The N-phthaloyl-(S)-phenylalaninate ligands provide stability and specificity to the catalytic process.
Comparison with Similar Compounds
Similar Compounds
Tetrakis[N-phthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct: This compound has a similar structure but with tert-leucine ligands instead of phenylalanine.
Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct: Another similar compound with tert-leucine ligands.
Uniqueness
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) is unique due to its specific ligand structure, which provides distinct reactivity and selectivity in catalytic processes. Its ability to facilitate asymmetric synthesis with high enantioselectivity sets it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


